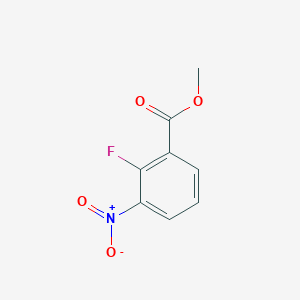

Methyl 2-Fluoro-3-nitrobenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-fluoro-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO4/c1-14-8(11)5-3-2-4-6(7(5)9)10(12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEKYKLDXYNUERO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80541663 | |

| Record name | Methyl 2-fluoro-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80541663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946126-94-9 | |

| Record name | Benzoic acid, 2-fluoro-3-nitro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946126-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-fluoro-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80541663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-fluoro-3-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.216.628 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 2-Fluoro-3-nitrobenzoate physical properties

An In-Depth Technical Guide to the Physical Properties of Methyl 2-Fluoro-3-nitrobenzoate

Abstract

This compound (CAS No. 946126-94-9) is a substituted aromatic compound of significant interest in medicinal chemistry and materials science.[1] Its trifunctionalized structure, featuring a methyl ester, a fluorine atom, and a nitro group, makes it a versatile intermediate for the synthesis of complex molecular architectures, particularly in the development of novel pharmaceuticals and agrochemicals.[1][2] This guide provides a comprehensive overview of its core physical properties, methods for their determination, and essential safety protocols, tailored for researchers, scientists, and professionals in drug development.

Core Physicochemical Properties

The physical properties of a compound are critical determinants of its behavior in both chemical reactions and biological systems. They influence solubility, bioavailability, and formulation characteristics. The key physical properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 946126-94-9 | [3][4] |

| Molecular Formula | C₈H₆FNO₄ | [3][4] |

| Molecular Weight | 199.14 g/mol | [3] |

| Appearance | Pale-yellow to Yellow-brown Solid | [5] |

| Melting Point | 77 - 80 °C | [6] |

| Boiling Point | 310.8 °C (at 760 mmHg) | [4] |

| Density | 1.388 g/cm³ | [4] |

| Solubility | Slightly soluble in Chloroform and Methanol.[4] Insoluble in water.[7] | |

| LogP (Octanol/Water) | 2.04 | [4] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [4] |

Structural and Molecular Identity

Understanding the structure is fundamental to interpreting its properties.

Caption: Chemical structure of this compound.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons. The three aromatic protons will appear as complex multiplets in the downfield region (typically δ 7.5-8.5 ppm) due to splitting by each other and by the fluorine atom. The methyl ester protons will appear as a sharp singlet further upfield (typically δ 3.9-4.0 ppm).

-

¹³C NMR: The carbon NMR spectrum will show eight distinct signals. The carbonyl carbon of the ester will be the most downfield signal (δ ~165 ppm). The aromatic carbons will appear in the δ 110-160 ppm region, with the carbon attached to the fluorine showing a large one-bond C-F coupling constant. The methyl carbon of the ester will be the most upfield signal (δ ~53 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key expected absorption bands include:

-

~3100-3000 cm⁻¹: C-H stretching of the aromatic ring.

-

~1730 cm⁻¹: A strong C=O stretching band for the ester carbonyl group.

-

~1530 cm⁻¹ and ~1350 cm⁻¹: Strong asymmetric and symmetric stretching bands, respectively, for the nitro (NO₂) group.

-

~1250 cm⁻¹: C-O stretching of the ester group.

-

~1200 cm⁻¹: C-F stretching band.

Mass Spectrometry (MS)

Electron ionization mass spectrometry would be expected to show a molecular ion peak (M⁺) at m/z = 199. The isotopic pattern would confirm the presence of one nitrogen atom. Key fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃, m/z = 31) to give a fragment at m/z = 168, or the loss of the entire methoxycarbonyl group (-COOCH₃, m/z = 59) to give a fragment at m/z = 140.

Experimental Protocols for Physical Property Determination

The trustworthiness of physical data relies on robust and reproducible experimental methods.

Melting Point Determination

Causality: The melting point is a sensitive indicator of purity. Impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces, which results in a depressed and broadened melting range. A sharp melting range (≤ 2 °C) is indicative of a pure compound.[6]

Caption: Workflow for accurate melting point determination.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered to ensure uniform heat distribution.[8]

-

Loading: Tap the open end of a capillary tube into the sample powder, loading it to a height of 2-3 mm. Pack the sample into the sealed end by dropping the tube through a long glass tube onto a hard surface.[9]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Approximate Determination (Optional but Recommended): Heat the sample rapidly to get a rough estimate of the melting point. This saves time during the accurate measurement.

-

Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Prepare a fresh sample. Heat at a rate of 1-2°C per minute when approaching the expected melting point.[9]

-

Data Recording: Record the temperature at which the first droplet of liquid is observed (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the range).[9]

Solubility Assessment

Causality: The "like dissolves like" principle governs solubility. The polarity of the solute must be matched with the polarity of the solvent to achieve dissolution.[1] this compound is a moderately polar molecule, hence its slight solubility in moderately polar organic solvents and insolubility in the highly polar water.

Step-by-Step Methodology:

-

Preparation: Place approximately 10-20 mg of the solid compound into a clean test tube.

-

Solvent Addition: Add the chosen solvent (e.g., water, methanol, chloroform) dropwise, starting with ~0.5 mL.

-

Mixing: Vigorously shake or vortex the tube for 10-20 seconds to ensure thorough mixing.[10]

-

Observation: Observe the mixture against a light source. A compound is considered soluble if it forms a completely homogeneous solution with no visible solid particles.

-

Incremental Addition: If the compound has not dissolved, continue adding the solvent in 0.5 mL increments up to a total volume of 3 mL, mixing after each addition.

-

Classification: Record the compound as "soluble," "slightly soluble," or "insoluble" based on the observations.

Synthesis and Applications in Drug Development

This compound is not typically a final drug product but rather a key building block. Its utility stems from the specific arrangement of its functional groups, which allows for sequential and regioselective chemical modifications.

Synthesis Protocol: Fischer Esterification

A common and straightforward method for synthesizing this compound is the acid-catalyzed esterification of its corresponding carboxylic acid.

Caption: General workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve 2-fluoro-3-nitrobenzoic acid (1.0 eq.) in an excess of methanol (e.g., 10 mL per gram of acid).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.).

-

Heating: Stir the reaction mixture at a moderate temperature (e.g., 50°C or reflux) for several hours (e.g., 16 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, remove the excess methanol under reduced pressure. Dilute the residue with an organic solvent like ethyl acetate.

-

Neutralization: Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the aqueous phase is neutral (ceases effervescence). This step removes the acidic catalyst and any unreacted carboxylic acid.

-

Extraction & Drying: Separate the organic layer, wash it with water and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

-

Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product, which can be used as is or purified further by recrystallization or column chromatography.

Role in Research and Development

This intermediate is valuable because the nitro group can be readily reduced to an amine, which is a key functional group for building a wide array of bioactive molecules. The fluorine atom can enhance metabolic stability and binding affinity of a potential drug candidate.[2] It serves as a starting material for synthesizing compounds with potential anti-inflammatory and anti-tumor properties.[2]

Safety and Handling

As a senior scientist, ensuring laboratory safety is paramount. All protocols must be conducted with a thorough understanding of the potential hazards.

GHS Hazard Identification

This compound is classified with the following hazards:

-

H302: Harmful if swallowed.[3]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.[3]

Recommended Handling Procedures

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile gloves and a lab coat. Avoid contact with skin.

-

Respiratory Protection: If handling large quantities or if dust is generated, use an appropriate particulate respirator.

-

-

Handling: Avoid formation of dust and aerosols. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

Slideshare. (2021). experiment (1) determination of melting points. Retrieved from [Link]

-

Thompson Rivers University. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from [Link]

-

Mettler Toledo. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

Sources

- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 2. Methyl 3-fluoro-2-nitrobenzoate | 1214353-57-7 [chemicalbook.com]

- 3. This compound | C8H6FNO4 | CID 13470961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound|lookchem [lookchem.com]

- 5. This compound | 946126-94-9 [sigmaaldrich.com]

- 6. athabascau.ca [athabascau.ca]

- 7. Methyl 4-fluoro-3-nitrobenzoate | 329-59-9 [chemicalbook.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. saltise.ca [saltise.ca]

A Technical Guide to Methyl 2-Fluoro-3-nitrobenzoate: Synthesis, Properties, and Applications

Abstract: Methyl 2-Fluoro-3-nitrobenzoate (CAS No. 946126-94-9) is a trifunctional aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its strategic substitution pattern, featuring a methyl ester, a fluorine atom, and a nitro group, makes it a versatile building block for the synthesis of complex molecular architectures. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of target molecules, while the nitro and ester groups offer orthogonal reactivity for subsequent chemical modifications. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, methods for its characterization, and a discussion of its key applications in modern organic synthesis.

Physicochemical Properties and Identifiers

This compound is a pale-yellow solid at room temperature.[1][2] The unique arrangement of its functional groups dictates its physical properties and chemical reactivity.

Caption: Chemical Structure of this compound.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 946126-94-9 | [3][4] |

| Molecular Formula | C₈H₆FNO₄ | [3] |

| Molecular Weight | 199.14 g/mol | [3][4] |

| Appearance | Pale-yellow to Yellow-brown Solid | [1][2] |

| Melting Point | 77 - 80 °C | [2][4][5] |

| Boiling Point | 310.8 ± 27.0 °C (Predicted) | [4][5] |

| InChIKey | VEKYKLDXYNUERO-UHFFFAOYSA-N | [1][3] |

| Canonical SMILES | COC(=O)C1=C(C(=CC=C1)[O-])F | [3] |

Synthesis and Purification

The most common and efficient laboratory-scale synthesis of this compound is through the Fischer esterification of its corresponding carboxylic acid, 2-Fluoro-3-nitrobenzoic acid.[4][6][7]

Causality of Experimental Choice: This acid-catalyzed reaction is a cornerstone of organic synthesis for its reliability and straightforward execution.[8][9] Concentrated sulfuric acid serves as the catalyst; it protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. This activation makes it susceptible to nucleophilic attack by the weakly nucleophilic methanol. The reaction is reversible, so using methanol as the solvent serves a dual purpose: it acts as a reagent and, by being in large excess, drives the equilibrium toward the product side, maximizing the yield according to Le Châtelier's Principle.[9]

Caption: Workflow for the Synthesis of this compound.

Detailed Experimental Protocol: Fischer Esterification

This protocol is adapted from established procedures.[4][6]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluoro-3-nitrobenzoic acid (e.g., 5.0 g, 27.0 mmol) in methanol (50 mL).

-

Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (1.4 mL, 27.0 mmol) to the stirring solution.

-

Reaction: Heat the reaction mixture to 50 °C and maintain this temperature with stirring for approximately 16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Solvent Removal: After cooling to room temperature, remove the methanol solvent under reduced pressure using a rotary evaporator.

-

Aqueous Workup (Self-Validating Step): Dilute the resulting residue with ethyl acetate (EtOAc). Transfer the solution to a separatory funnel and wash it with a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Continue washing until the aqueous phase is neutral (pH ~7), which confirms the complete removal of the acidic catalyst and any unreacted starting material. This neutralization is a critical, self-validating step for ensuring the purity of the subsequent organic phase.

-

Isolation: Separate the organic layer. Wash it sequentially with water and then brine to remove residual salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The product, obtained as a pale yellow solid, is often of sufficient purity for subsequent steps.[4][6] If necessary, it can be further purified by recrystallization.

Spectroscopic Characterization

Structural confirmation and purity assessment are performed using standard spectroscopic techniques. While specific spectra for this exact compound are proprietary, the expected characteristics can be reliably predicted based on its functional groups and comparison with similar molecules.[10][11][12] Chemical suppliers often provide access to analytical data such as NMR and MS upon request.[13]

Table 2: Predicted Spectroscopic Data

| Technique | Characteristic Features |

| ¹H NMR | - Aromatic region (3H): Complex multiplets due to spin-spin coupling between protons and the adjacent fluorine atom. - Methyl region (3H): A sharp singlet around 3.9 ppm, characteristic of the ester methyl group.[12] |

| ¹³C NMR | - Expected to show 8 distinct signals due to the lack of molecular symmetry. - Carbonyl carbon (C=O) signal downfield (~165 ppm). - Aromatic carbons in the 115-155 ppm range, with C-F and C-NO₂ signals showing characteristic shifts. - Methyl carbon (-OCH₃) signal upfield (~52 ppm).[12] |

| IR (Infrared) | - Strong C=O stretch (ester): ~1735-1750 cm⁻¹[11][14] - Asymmetric NO₂ stretch: ~1550-1490 cm⁻¹[11][14] - Symmetric NO₂ stretch: ~1355-1315 cm⁻¹[11][14] - C-F stretch: ~1200-1100 cm⁻¹ - Aromatic C=C stretches: ~1600 and 1475 cm⁻¹[14] |

| MS (Mass Spec) | - Molecular Ion (M⁺): Expected at m/z = 199.14. - Monoisotopic Mass: 199.028 Da.[3] |

Chemical Reactivity and Synthetic Applications

This compound serves as a valuable intermediate for constructing more complex molecules, particularly in the fields of medicinal chemistry and agrochemicals.[15][16] Its utility stems from the ability to selectively transform the nitro and ester groups.

Key Transformation: Reduction of the Nitro Group

A pivotal reaction is the reduction of the electron-withdrawing nitro group to a nucleophilic amino group (-NH₂).[7] This transformation opens up a vast array of subsequent chemical possibilities, including amide bond formation, diazotization, and the construction of heterocyclic rings.

Expertise in Action: The choice of reducing agent is critical for chemoselectivity. Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney Nickel is highly effective.[17][18] Alternatively, for substrates sensitive to hydrogenation, metal-acid systems like iron (Fe) or tin (Sn) in hydrochloric acid (HCl) provide a robust alternative.[17][19] These methods are generally selective for the nitro group, leaving the ester and fluoro substituents intact.

Caption: Key synthetic transformation via reduction of the nitro group.

This resulting aniline, methyl 3-amino-2-fluorobenzoate, is a precursor for various bioactive compounds where the amino group can be further functionalized. The fluorine atom at the ortho position can influence the conformation and electronic properties of the final molecule, often leading to improved pharmacological profiles.[7]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

GHS Hazard Statements: [1][3][20]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Table 3: Recommended Safety Procedures

| Area | Recommendation | Reference(s) |

| Engineering Controls | Handle in a well-ventilated place, preferably within a chemical fume hood. | [20] |

| Personal Protective Equipment (PPE) | - Wear tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards.- Wear chemical-resistant gloves (inspected prior to use).- Wear a lab coat and other protective clothing to prevent skin contact. | [20][21] |

| Handling | Avoid contact with skin and eyes. Avoid formation and inhalation of dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. | [20][22] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents. | [20][21][22] |

| First Aid | - If Inhaled: Move person to fresh air. Consult a physician.- In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.- In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.- If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician. | [23] |

Conclusion

This compound is a high-value chemical intermediate whose utility is derived from its unique trifunctional architecture. Established synthetic protocols, such as the Fischer esterification, allow for its reliable production. Its true power lies in the selective reactivity of its nitro and ester groups, providing synthetic chemists with a versatile platform to introduce the advantageous properties of fluorine into novel drug candidates and agrochemicals. Proper understanding of its properties, synthesis, and safe handling procedures is essential for leveraging this potent building block in research and development.

References

-

PubChem. This compound | C8H6FNO4 | CID 13470961 . National Center for Biotechnology Information. [Link]

-

LookChem. This compound . [Link]

-

Amerigo Scientific. This compound . [Link]

-

PubChem. Methyl 2,6-Difluoro-3-nitrobenzoate | C8H5F2NO4 | CID 43449035 . National Center for Biotechnology Information. [Link]

-

Sciencing. How To Identify The IR Of Methyl M-Nitrobenzoate . [Link]

-

Chemsrc. MSDS of this compound . [Link]

-

St. John's University & College of St. Benedict. Aromatic Side Chain Reduction: Nitro . [Link]

-

brainly.com. Discuss the differences expected in the IR spectra of methyl benzoate vs. methyl m-nitrobenzoate. [Link]

-

Study.com. Interpret the infrared spectrum of methyl m-nitrobenzoate. [Link]

-

ResearchGate. FTIR spectrum of 4-methyl-3-nitrobenzoic acid . [Link]

-

Wikipedia. Reduction of nitro compounds . [Link]

-

National Institutes of Health (NIH). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives . [Link]

-

College of St. Benedict & St. John's University. Experiment 22: The Fischer Esterification . [Link]

-

Royal Society of Chemistry. Supporting Information for Esterification of Benzoic Acids . [Link]

-

University of Missouri–St. Louis. Fischer Esterification . [Link]

-

OperaChem. Fischer Esterification-Typical Procedures . [Link]

-

YouTube. Reduction of nitro groups on benzene . [Link]

-

Medium. High-Purity this compound: Synthesis, Applications, and Supply Chain Insights . [Link]

-

Medium. Methyl 3-Fluoro-2-Nitrobenzoate: Synthesis and Application in Pharmaceutical R&D . [Link]

-

MySkinRecipes. This compound . [Link]

-

Organic Chemistry Portal. Amine synthesis by nitro compound reduction . [Link]

-

ResearchGate. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition . [Link]

-

University of Windsor. Experiment 10: Fischer Esterification . [Link]

-

Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate . [Link]

Sources

- 1. This compound | 946126-94-9 [sigmaaldrich.com]

- 2. This compound CAS#: 946126-94-9 [amp.chemicalbook.com]

- 3. This compound | C8H6FNO4 | CID 13470961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 946126-94-9 [m.chemicalbook.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. community.wvu.edu [community.wvu.edu]

- 9. athabascau.ca [athabascau.ca]

- 10. brainly.com [brainly.com]

- 11. homework.study.com [homework.study.com]

- 12. aiinmr.com [aiinmr.com]

- 13. This compound(946126-94-9) 1H NMR spectrum [chemicalbook.com]

- 14. sciencing.com [sciencing.com]

- 15. nbinno.com [nbinno.com]

- 16. This compound [myskinrecipes.com]

- 17. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 18. youtube.com [youtube.com]

- 19. Aromatic Side Chain Reduction: Nitro [employees.csbsju.edu]

- 20. chemicalbook.com [chemicalbook.com]

- 21. fishersci.com [fishersci.com]

- 22. aksci.com [aksci.com]

- 23. capotchem.cn [capotchem.cn]

An In-Depth Technical Guide to PF-04691502: A Dual PI3K/mTOR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-04691502 is a potent, orally bioavailable, ATP-competitive dual inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways.[1][2] Deregulation of the PI3K/AKT/mTOR pathway is a frequent event in human cancers, contributing to tumor cell growth, proliferation, survival, and resistance to therapy.[2][3] By targeting two critical nodes in this pathway, PF-04691502 represents a significant therapeutic strategy for various malignancies.[3][4] This guide provides a comprehensive overview of the technical properties of PF-04691502, including its mechanism of action, physicochemical characteristics, pharmacological data, and relevant experimental protocols.

Physicochemical Properties of PF-04691502

| Property | Value | Source |

| IUPAC Name | 2-amino-8-((1r,4r)-4-(2-hydroxyethoxy)cyclohexyl)-6-(6-methoxypyridin-3-yl)-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one | [1] |

| CAS Number | 1013101-36-4 | [1] |

| Molecular Formula | C23H27N5O4 | |

| Molecular Weight | 425.48 g/mol |

Mechanism of Action: Dual Inhibition of PI3K and mTOR

PF-04691502 exerts its anti-neoplastic effects by binding to the ATP-binding pockets of both PI3K and mTOR kinases, thereby inhibiting their catalytic activity.[1] This dual inhibition leads to a comprehensive blockade of the PI3K/AKT/mTOR signaling cascade.

The PI3K family of lipid kinases, particularly the class I isoforms (α, β, γ, δ), are crucial for converting extracellular signals into intracellular signaling events.[5] Upon activation by growth factors and other stimuli, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT.

mTOR, a serine/threonine kinase, functions as the catalytic subunit of two distinct protein complexes: mTORC1 and mTORC2.[1] mTORC1, when activated, promotes protein synthesis, cell growth, and proliferation by phosphorylating downstream targets such as p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[2] mTORC2 is involved in the full activation of AKT by phosphorylating it at the S473 residue.[4]

PF-04691502 potently inhibits all class I PI3K isoforms and mTOR (mTORC1 and mTORC2).[1][6] This leads to a reduction in the phosphorylation of AKT at both T308 (a target of PDK1, which is downstream of PI3K) and S473 (a target of mTORC2).[4] Consequently, the activity of downstream effectors of both PI3K/AKT and mTOR signaling is suppressed, resulting in cell cycle arrest at the G1 phase, inhibition of cell proliferation, and induction of apoptosis in cancer cells with a hyperactivated PI3K pathway.[2]

Signaling Pathway Diagram

Caption: The inhibitory action of PF-04691502 on the PI3K/AKT/mTOR signaling pathway.

Pharmacological Properties

PF-04691502 has demonstrated potent inhibitory activity in both biochemical and cell-based assays.

| Parameter | Value | Cell Lines/Conditions | Source |

| Ki (PI3Kα) | 1.8 nM | Cell-free assay | [1][6] |

| Ki (PI3Kβ) | 2.1 nM | Cell-free assay | [1][6] |

| Ki (PI3Kδ) | 1.6 nM | Cell-free assay | [1][6] |

| Ki (PI3Kγ) | 1.9 nM | Cell-free assay | [1][6] |

| Ki (mTOR) | 16 nM | Cell-free assay | [1][6] |

| IC50 (p-AKT S473) | 3.8 - 20 nM | PIK3CA-mutant and PTEN-deleted cancer cell lines | [2] |

| IC50 (p-AKT T308) | 7.5 - 47 nM | PIK3CA-mutant and PTEN-deleted cancer cell lines | [2] |

| IC50 (Cell Proliferation) | 179 - 313 nM | PIK3CA-mutant and PTEN-deleted cancer cell lines | [2] |

| IC50 (mTORC1 activity) | 32 nM | PI3K-independent nutrient stimulated assay | [2] |

Experimental Protocols

Western Blot Analysis of PI3K/mTOR Pathway Inhibition

This protocol describes the evaluation of PF-04691502's effect on the phosphorylation of key downstream effectors of the PI3K/mTOR pathway in cancer cells.

Workflow Diagram:

Caption: A typical workflow for assessing PI3K/mTOR pathway inhibition by Western blot.

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Protein Extraction and Quantification:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatants using a bicinchoninic acid (BCA) protein assay.

-

-

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for phosphorylated AKT (S473 and T308), phosphorylated S6 ribosomal protein (S235/236), and a loading control like α-tubulin overnight at 4°C.[4]

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

-

Clinical Development and Safety

PF-04691502 has been evaluated in Phase I and II clinical trials for the treatment of various advanced solid tumors.[1][5][7] A Phase I study established a maximum tolerated dose (MTD) of 8 mg administered orally once daily.[7] The most common treatment-related adverse events included fatigue, decreased appetite, nausea, hyperglycemia, rash, and vomiting.[7][8]

Pharmacodynamic studies in patients demonstrated target engagement, as evidenced by increased fasting serum glucose and insulin levels, and a reduction in the phosphorylation of AKT and other downstream effectors in tumor biopsies.[7] While no objective anti-tumor responses were observed in the initial Phase I trial, several patients experienced prolonged stable disease.[7][8]

Conclusion

PF-04691502 is a potent dual inhibitor of PI3K and mTOR with well-characterized preclinical activity. Its ability to comprehensively block a key signaling pathway implicated in cancer pathogenesis underscores its therapeutic potential. Further clinical investigation, potentially in combination with other targeted agents, is warranted to fully elucidate its efficacy in specific patient populations.

References

-

National Cancer Institute. Definition of PI3K/mTOR kinase inhibitor PF-04691502 - NCI Drug Dictionary. [Link]

-

Yuan, J., et al. (2011). PF-04691502, a Potent and Selective Oral Inhibitor of PI3K and mTOR Kinases with Antitumor Activity. Molecular Cancer Therapeutics, 10(8), 1437-1448. [Link]

-

Britten, C. D., et al. (2014). Phase I study of PF-04691502, a small-molecule, oral, dual inhibitor of PI3K and mTOR, in patients with advanced cancer. Investigational New Drugs, 32(3), 510-517. [Link]

-

Jimenez, J. P., et al. (2022). PF-04691502, a PI3K/mTOR Dual Inhibitor, Ameliorates AD-like Pathology in a Mouse Model of AD. International Journal of Molecular Sciences, 23(19), 11883. [Link]

-

Britten, C. D., et al. (2014). Phase I study of PF-04691502, a small-molecule, oral, dual inhibitor of PI3K and mTOR, in patients with advanced cancer. Investigational New Drugs, 32(3), 510-517. [Link]

-

Adjei, A. A., et al. (2011). Abstract B163: First-in-patient study of PF-04691502, a small molecule intravenous dual inhibitor of PI3K and mTOR in patients with advanced cancer: Update on safety, efficacy, and pharmacology. Molecular Cancer Therapeutics, 10(11_Supplement), B163. [Link]

-

Alachem Co., Ltd. 946126-94-9 | benzoic acid, 2-fluoro-3-nitro-, methyl ester. [Link]

-

Capot Chemical Co., Ltd. MSDS of Methyl 2-fluoro-3-nitrobenzoate. [Link]

-

Pharmaffiliates. CAS No : 946126-94-9 | Product Name : this compound. [Link]

-

PubChem. This compound | C8H6FNO4 | CID 13470961. [Link]

-

da Silva, J. L., et al. (2024). A Long Way to Go: A Scenario for Clinical Trials of PI3K Inhibitors in Treating Cancer. Cancers, 16(6), 1184. [Link]

-

Venkatasai Life Sciences. This compound. [Link]

-

Pharos. This compound. [Link]

-

Chemsigma. This compound [946126-94-9]. [Link]

Sources

- 1. PF-04691502 | PI3K/mTOR dual inhibitor | CAS 1013101-36-4 | Buy PF04691502 from Supplier InvivoChem [invivochem.com]

- 2. PF-04691502, a potent and selective oral inhibitor of PI3K and mTOR kinases with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. A Long Way to Go: A Scenario for Clinical Trials of PI3K Inhibitors in Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Phase I study of PF-04691502, a small-molecule, oral, dual inhibitor of PI3K and mTOR, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

The Strategic Intermediate: A Technical Guide to Methyl 2-Fluoro-3-nitrobenzoate for Advanced Drug Discovery

This guide provides an in-depth technical overview of Methyl 2-Fluoro-3-nitrobenzoate, a pivotal intermediate in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, properties, and critical applications, with a focus on the scientific rationale behind its utility in creating sophisticated pharmaceutical agents.

Introduction: The Significance of Precise Functionalization

In the landscape of contemporary drug discovery, the ability to fine-tune the physicochemical and pharmacokinetic properties of a molecule is paramount. This compound (CAS No. 946126-94-9) has emerged as a valuable building block due to the strategic placement of its functional groups.[1] The electron-withdrawing nature of the nitro group, combined with the metabolic stability and unique electronic properties conferred by the fluorine atom, makes this compound a versatile starting material for complex molecular architectures.[1] Its structure allows for subsequent chemical modifications, which is a key attribute for intermediates in the synthesis of pharmaceuticals and agrochemicals.[1]

This guide will explore the essential aspects of this compound, from its fundamental properties to its role in the synthesis of targeted therapies, providing a comprehensive resource for its effective application in research and development.

Physicochemical Properties and Structural Data

A thorough understanding of a compound's physical and chemical properties is the foundation of its successful application in synthesis. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆FNO₄ | [2] |

| Molecular Weight | 199.14 g/mol | [2][3] |

| CAS Number | 946126-94-9 | [3] |

| Appearance | Pale-yellow to yellow-brown solid | [3] |

| Boiling Point | 310.8 °C at 760 mmHg | |

| Density | 1.388 g/cm³ | |

| Solubility | Slightly soluble in chloroform and methanol | |

| Storage Temperature | Room temperature, sealed in dry conditions | [3] |

Synthesis of this compound: A Tale of Two Pathways

The synthesis of this compound is primarily achieved through the esterification of 2-fluoro-3-nitrobenzoic acid. Two common and effective methods are detailed below, each with its own set of advantages depending on the desired scale and laboratory capabilities.

Fischer Esterification: The Classic Approach

This method relies on the acid-catalyzed reaction between a carboxylic acid and an alcohol. In this case, 2-fluoro-3-nitrobenzoic acid is reacted with methanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluoro-3-nitrobenzoic acid (1 equivalent) in an excess of methanol (e.g., 10 volumes).

-

Catalyst Addition: Carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.1 equivalents) to the solution.

-

Reaction: Heat the mixture to reflux (approximately 65 °C) and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (until effervescence ceases), water, and brine.

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be used directly in the next step or purified further by column chromatography on silica gel if a higher purity is required.[4]

Acyl Chloride Formation: A Milder Alternative

For substrates that may be sensitive to strong acids and high temperatures, an alternative route involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with methanol.

Experimental Protocol: Acyl Chloride Intermediate

-

Acyl Chloride Formation: Suspend 2-fluoro-3-nitrobenzoic acid (1 equivalent) in a dry dichloromethane (DCM) under an inert atmosphere. Add oxalyl chloride (1.1 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF). Stir at room temperature until gas evolution ceases.

-

Esterification: Cool the reaction mixture in an ice bath and slowly add an excess of methanol.

-

Isolation: Allow the reaction to warm to room temperature and stir for 1-2 hours. Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography.[4]

Caption: Synthesis workflows for this compound.

Analytical Characterization: A Predictive Approach

| Technique | Predicted Observations |

| ¹H NMR | Aromatic protons (3H) expected in the δ 7.5-8.5 ppm region, likely as complex multiplets due to fluorine-proton coupling. A singlet for the methyl ester protons (3H) is anticipated around δ 3.9 ppm. |

| ¹³C NMR | Carbonyl carbon of the ester expected around δ 164-166 ppm. Aromatic carbons will appear in the δ 115-150 ppm range, with the carbon attached to the fluorine showing a large coupling constant (¹JC-F). The methyl carbon should be around δ 52-53 ppm. |

| FT-IR (cm⁻¹) | Strong C=O stretch for the ester at ~1720-1740 cm⁻¹. Asymmetric and symmetric NO₂ stretches around 1530 and 1350 cm⁻¹, respectively. C-F stretch in the 1200-1300 cm⁻¹ region. Aromatic C-H stretches above 3000 cm⁻¹. |

| Mass Spec (EI) | Molecular ion peak [M]⁺ at m/z = 199. Common fragments would include the loss of the methoxy group (-OCH₃) to give a peak at m/z = 168, and the loss of the entire ester group (-COOCH₃) resulting in a peak at m/z = 140. |

Applications in Drug Discovery: A Gateway to Targeted Therapies

The primary utility of this compound in medicinal chemistry is as a precursor to Methyl 2-fluoro-3-aminobenzoate.[5] This transformation is typically achieved through the reduction of the nitro group, a reaction that can be accomplished using various reagents such as catalytic hydrogenation (e.g., H₂, Pd/C) or metal-mediated reductions (e.g., SnCl₂, Fe/HCl).

Caption: Key reaction pathway for pharmaceutical applications.

Methyl 2-fluoro-3-aminobenzoate is a crucial intermediate in the synthesis of several targeted therapies, most notably Dabrafenib .[6][7] Dabrafenib is a potent BRAF inhibitor used in the treatment of various cancers, including melanoma and non-small cell lung cancer.[6] The 2-fluoro-3-amino substitution pattern of the intermediate is integral to the final structure and activity of Dabrafenib, highlighting the strategic importance of this compound as a starting material.

The incorporation of a fluorine atom can significantly enhance the metabolic stability and membrane permeability of drug candidates.[8] This makes fluorinated intermediates like this compound highly sought after in the design of new therapeutic agents.[8]

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as harmful if swallowed and may cause skin and serious eye irritation.[3] It is recommended to handle this compound in a well-ventilated fume hood while wearing personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a strategically important intermediate in organic synthesis, particularly in the field of medicinal chemistry. Its well-defined synthesis and the versatile reactivity of its functional groups make it an invaluable building block for the construction of complex pharmaceutical agents, including targeted cancer therapies like Dabrafenib. A comprehensive understanding of its properties, synthesis, and applications, as outlined in this guide, is essential for researchers and scientists aiming to leverage this compound in the development of next-generation therapeutics.

References

-

High-Purity this compound: Synthesis, Applications, and Supply Chain Insights. (n.d.). Retrieved January 6, 2026, from [Link]

-

Supporting Information for... (n.d.). The Royal Society of Chemistry. Retrieved January 6, 2026, from [Link]

-

Expert Insights: The Synthesis and Application of Methyl 3-Amino-2-Fluorobenzoate in Drug Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 6, 2026, from [Link]

- Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate. (n.d.). Google Patents.

-

13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). (n.d.). Human Metabolome Database. Retrieved January 6, 2026, from [Link]

-

This compound | C8H6FNO4. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. (2022). MDPI. Retrieved January 6, 2026, from [Link]

-

This compound (C8H6FNO4). (n.d.). PubChemLite. Retrieved January 6, 2026, from [Link]

-

This compound. (n.d.). MySkinRecipes. Retrieved January 6, 2026, from [Link]

-

This compound. (n.d.). LookChem. Retrieved January 6, 2026, from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | C8H6FNO4 | CID 13470961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 946126-94-9 [sigmaaldrich.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate - Eureka | Patsnap [eureka.patsnap.com]

- 6. methyl 3-amino-2-fluorobenzoate | 1195768-18-3 [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

A Technical Guide to the Spectroscopic Characterization of Methyl 2-Fluoro-3-nitrobenzoate

This guide provides an in-depth analysis of the spectroscopic data for Methyl 2-Fluoro-3-nitrobenzoate, a key intermediate in pharmaceutical and agrochemical research.[1] As a valued building block, its unambiguous structural confirmation is paramount for researchers in drug development and organic synthesis. This document is designed to serve as a comprehensive technical resource for scientists, detailing the expected spectroscopic characteristics and the underlying principles for their interpretation.

Molecular Structure and Physicochemical Properties

This compound (CAS No: 946126-94-9) is an aromatic ester with the molecular formula C₈H₆FNO₄ and a molecular weight of 199.14 g/mol .[2][3] The strategic placement of the fluoro, nitro, and methyl ester groups on the benzene ring dictates its unique electronic and chemical properties, which are, in turn, reflected in its spectroscopic signatures.

| Property | Value | Source |

| Molecular Formula | C₈H₆FNO₄ | PubChem[2] |

| Molecular Weight | 199.14 g/mol | PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 946126-94-9 | PubChem[2] |

| Physical Form | Pale-yellow to Yellow-brown Solid | Sigma-Aldrich[4] |

| Melting Point | 77-80 °C | ChemicalBook |

| Boiling Point | 310.8±27.0 °C (Predicted) | ChemicalBook |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | LookChem |

Spectroscopic Analysis: A Multi-faceted Approach

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. For this compound, we expect to see signals corresponding to the aromatic protons and the methyl ester protons.

Expected ¹H NMR Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.0 - 8.2 | Multiplet | 1H | Ar-H | Aromatic proton deshielded by the adjacent nitro group. |

| ~ 7.4 - 7.6 | Multiplet | 2H | Ar-H | Remaining aromatic protons, with splitting patterns influenced by both the fluorine and nitro groups. |

| ~ 3.9 | Singlet | 3H | -OCH₃ | Protons of the methyl ester group. |

The exact chemical shifts and coupling constants will be influenced by the solvent used for analysis. The aromatic region will display complex splitting patterns due to proton-proton and proton-fluorine couplings. For comparison, in Methyl 3-nitrobenzoate, the aromatic protons appear in the range of 7.50-8.76 ppm, and the methyl singlet is at 3.93 ppm (in CDCl₃).[6]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.

Expected ¹³C NMR Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 164 - 166 | C=O | Carbonyl carbon of the ester group. For comparison, the ester carbonyl in Methyl 3-nitrobenzoate appears at 164.7 ppm.[6] |

| ~ 150 - 155 (d) | C-F | Aromatic carbon directly bonded to fluorine, showing a large coupling constant (¹JCF). |

| ~ 147 - 150 | C-NO₂ | Aromatic carbon directly bonded to the nitro group. In Methyl 3-nitrobenzoate, this carbon appears at 148.1 ppm.[6] |

| ~ 120 - 140 | Ar-C | Other aromatic carbons, with their chemical shifts influenced by the substituents. |

| ~ 52 - 54 | -OCH₃ | Carbon of the methyl ester group. In Methyl 3-nitrobenzoate, this peak is at 52.6 ppm.[6] |

The carbon spectrum will be proton-decoupled to simplify the signals to singlets, except for the carbon attached to fluorine, which will appear as a doublet.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a powerful tool for the characterization of organofluorine compounds. Since ¹⁹F has a nuclear spin of 1/2 and a high natural abundance, it provides sharp signals over a wide chemical shift range.[7]

Expected ¹⁹F NMR Data (Predicted)

For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift will be influenced by the electronic environment of the fluorine atom on the aromatic ring. This signal will likely be a multiplet due to coupling with the neighboring aromatic protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~ 3100 - 3000 | Aromatic C-H | Stretching |

| ~ 2960 - 2850 | Aliphatic C-H (-OCH₃) | Stretching |

| ~ 1730 - 1715 | Ester C=O | Stretching |

| ~ 1600, 1475 | Aromatic C=C | Stretching |

| ~ 1550 - 1530 | Nitro N=O | Asymmetric Stretching |

| ~ 1350 - 1330 | Nitro N=O | Symmetric Stretching |

| ~ 1250 - 1000 | C-O and C-F | Stretching |

The presence of a strong absorption band for the carbonyl group of the ester and the characteristic strong absorptions for the nitro group are key diagnostic features in the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (199.14).

Expected Fragmentation Pattern

The fragmentation of the molecular ion will likely involve the loss of characteristic neutral fragments.

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent on the use of appropriate experimental procedures.

Synthesis of this compound

A common method for the synthesis of this compound is the esterification of 2-Fluoro-3-nitrobenzoic acid.

Protocol:

-

Dissolve 2-Fluoro-3-nitrobenzoic acid in methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the reaction mixture at reflux for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the methanol under reduced pressure.

-

Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

-

Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization to yield pure this compound.[3]

Caption: General workflow for the synthesis of this compound.

Spectroscopic Sample Preparation and Analysis

NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to an internal standard (e.g., TMS).

IR Spectroscopy:

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (for liquids or low-melting solids). Alternatively, use an ATR (Attenuated Total Reflectance) accessory.

-

Instrumentation: Record the spectrum on an FTIR spectrometer.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry:

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI).

-

Instrumentation: Analyze the sample on a mass spectrometer (e.g., quadrupole, time-of-flight).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The comprehensive spectroscopic characterization of this compound is essential for its effective use in research and development. This guide has outlined the expected ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and mass spectral data, providing a framework for the structural verification of this important chemical intermediate. By understanding the principles behind these spectroscopic techniques and the expected data, researchers can confidently confirm the identity and purity of their material, ensuring the integrity of their subsequent scientific endeavors.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

University of Calgary. (n.d.). 19F NMR. Retrieved from [Link]

Sources

Introduction: Contextualizing the Importance of Solubility

An In-Depth Technical Guide to the Solubility of Methyl 2-Fluoro-3-nitrobenzoate

This compound is an aromatic organic compound utilized as an intermediate in various synthetic pathways within pharmaceutical and chemical research.[1][2][3] Its molecular structure, characterized by a substituted benzene ring, presents specific physicochemical challenges and opportunities. For researchers, particularly in drug development, understanding the solubility of such a compound is not a trivial pursuit; it is a critical parameter that dictates its behavior in biological and chemical systems. Solubility influences everything from reaction kinetics in a synthesis flask to bioavailability in a preclinical study.[4][5][6] Poor solubility can become a significant bottleneck, leading to inaccurate bioassay results, formulation difficulties, and ultimately, the failure of promising drug candidates.[6]

This guide provides a comprehensive overview of the solubility profile of this compound. We will delve into its core physicochemical properties, explore its solubility in common solvents, and provide detailed, field-proven protocols for its experimental determination. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively work with this compound.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure and resulting physical properties. The key to predicting and understanding the behavior of this compound lies in analyzing these characteristics.

The presence of a methyl ester, a nitro group, and a fluorine atom on the benzene ring creates a molecule with distinct regions of polarity. The nitro and ester groups are strong electron-withdrawing groups and contain polar multiple bonds, contributing to the molecule's overall polarity and providing sites for dipole-dipole interactions. The five oxygen and nitrogen atoms act as hydrogen bond acceptors, while there are no hydrogen bond donors.[1] This imbalance is critical; the molecule can accept hydrogen bonds from protic solvents (like water or methanol) but cannot donate them, which limits its ability to integrate fully into hydrogen-bonded solvent networks.

The LogP value of approximately 2.04 indicates a moderate degree of lipophilicity.[1] This suggests that the compound will favor partitioning into non-polar or moderately polar environments over highly aqueous systems.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆FNO₄ | [7][8] |

| Molecular Weight | 199.14 g/mol | [8] |

| Physical State | Solid, Off-White to Pale Yellow | [2][3][7] |

| Melting Point | 77 - 80 °C | [3] |

| Boiling Point | 310.8 °C (Predicted) | [1][3] |

| LogP (Octanol/Water) | 2.04 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Hydrogen Bond Acceptors | 5 | [1] |

Qualitative and Predicted Solubility Profile

Based on its physicochemical properties and available data, a qualitative solubility profile can be established.

-

Aqueous Solubility : The compound is expected to have very low solubility in water. A related isomer, methyl 4-fluoro-3-nitrobenzoate, is reported as insoluble in water.[9] The moderate lipophilicity (LogP > 2) and lack of hydrogen bond donors support this prediction, as the molecule cannot effectively disrupt the strong hydrogen-bonding network of water.

-

Organic Solvent Solubility :

-

Slightly Soluble : It is reported as slightly soluble in polar aprotic and polar protic organic solvents such as Chloroform and Methanol.[1][2][3][10] The polarity of these solvents can engage in dipole-dipole interactions with the nitro and ester groups of the molecule, facilitating dissolution.

-

Solubility in other solvents : While not explicitly documented, solubility is likely to be higher in other polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which are excellent at dissolving a wide range of organic compounds.

-

This profile highlights a common challenge in drug discovery: a compound that is "greasy" enough to interact with biological targets but not soluble enough for easy formulation in aqueous media.

Diagram 1: Structural Influences on Solubility

The following diagram illustrates how the functional groups of this compound dictate its solubility characteristics.

Caption: Key molecular features influencing the solubility of this compound.

Experimental Protocols for Solubility Determination

To move beyond qualitative descriptions, rigorous experimental measurement is necessary. The choice of method depends on the stage of research, with high-throughput kinetic assays favored in early discovery and more precise equilibrium assays used for lead optimization and pre-formulation.[5][6]

Diagram 2: General Workflow for Solubility Assessment

This workflow outlines the decision-making process and steps for determining compound solubility.

Caption: Decision workflow for selecting a solubility determination method.

Protocol 1: Thermodynamic Solubility via Shake-Flask Method

This method is considered the gold standard for determining the equilibrium (thermodynamic) solubility of a compound.[4] It measures the maximum concentration of a solute that can dissolve in a solvent at a specific temperature when the system is at equilibrium.

Causality: The core principle is to allow a suspension of the compound to reach a state of equilibrium where the rate of dissolution equals the rate of precipitation. This ensures the measured concentration represents the true thermodynamic limit of solubility, which is crucial for biopharmaceutical and formulation studies.[4][11]

Methodology:

-

Preparation:

-

Add an excess amount of solid this compound to a series of clear glass vials. "Excess" means enough solid is visible at the end of the experiment. A starting point of ~2-5 mg per mL of solvent is typical.

-

To each vial, add a precise volume (e.g., 2.0 mL) of the desired solvent (e.g., Phosphate-Buffered Saline pH 7.4, Water, Methanol).

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaker or rotator set to a constant temperature (e.g., 25°C or 37°C for physiological relevance).

-

Agitate the samples for a sufficient period to reach equilibrium. This is a critical step; 24 hours is a common starting point, but for some crystalline compounds, 48-72 hours may be necessary.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand for a short period to let larger particles settle.

-

Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles.

-

Separate the dissolved compound from the undissolved solid. This can be done by:

-

Filtration: Use a low-binding syringe filter (e.g., 0.22 µm PVDF). Discard the first fraction of the filtrate to saturate any potential binding sites on the filter material.

-

Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) and carefully sample the supernatant.

-

-

-

Quantification:

-

Prepare a standard curve of this compound of known concentrations in the chosen solvent.

-

Analyze the filtered or centrifuged supernatant using a suitable analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[11]

-

Determine the concentration of the compound in the supernatant by comparing its response to the standard curve. This concentration is the thermodynamic solubility.

-

Protocol 2: High-Throughput Kinetic Solubility Assay

Kinetic solubility assays are designed for speed and are ideal for screening large numbers of compounds in early drug discovery.[5][6] They measure the concentration at which a compound, rapidly transitioning from a high-concentration organic stock solution (typically DMSO), precipitates in an aqueous buffer.[6]

Causality: This method does not measure true equilibrium solubility. Instead, it provides an estimate of how readily a compound will stay in solution under non-equilibrium conditions, which is relevant for many in vitro biological assays where compounds are introduced from DMSO stocks.[11]

Methodology (UV-Vis Plate Reader Method):

-

Preparation:

-

Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

In a 96-well UV-transparent microplate, add the desired aqueous buffer (e.g., PBS, pH 7.4) to the wells.

-

-

Compound Addition & Mixing:

-

Using a liquid handler or multichannel pipette, add a small volume of the DMSO stock solution to the buffer-containing wells to achieve a range of final concentrations (e.g., 1 to 200 µM). The final DMSO concentration should be kept low and consistent (typically ≤1%) to minimize its effect on solubility.

-

Mix the plate thoroughly for a set period (e.g., 1-2 hours) at a controlled temperature.

-

-

Precipitation Measurement:

-

Measure the absorbance of each well at a wavelength where the compound absorbs and at a non-absorbing wavelength (e.g., 600-700 nm) to detect light scattering from precipitated particles.

-

The concentration at which a significant increase in scattering is observed, or where the soluble absorbance deviates from linearity, is determined as the kinetic solubility.

-

Safety, Handling, and Storage

Proper handling of this compound is essential. According to its safety data, the compound presents several hazards.[7][8]

-

Hazards:

-

Personal Protective Equipment (PPE):

-

Wear protective gloves (inspected prior to use), protective clothing, and tightly fitting safety goggles.[7]

-

-

Handling:

-

Storage:

Conclusion

This compound is a compound of moderate lipophilicity with limited aqueous solubility, a profile that necessitates careful consideration during its use in research and development. Its solubility is primarily driven by its aromatic character and the polar, hydrogen-bond accepting nature of its nitro and ester functionalities. While it exhibits slight solubility in polar organic solvents like methanol and chloroform, its utility in aqueous systems requires strategies such as the use of co-solvents or advanced formulation techniques. The experimental protocols provided—the gold-standard shake-flask method for thermodynamic solubility and high-throughput kinetic assays for early screening—offer robust frameworks for quantifying this critical parameter. By combining a theoretical understanding of its physicochemical properties with rigorous experimental validation, researchers can effectively navigate the challenges posed by its solubility profile, enabling more reliable and successful scientific outcomes.

References

- A review of methods for solubility determination in biopharmaceutical drug characteris

- Solubility Test | AxisPharm. AxisPharm.

- Chemical Safety Data Sheet MSDS / SDS - methyl 2-fluoro-3-nitrobenzo

- Methyl 2-Fluoro-3-nitrobenzo

- 4 Ways Drug Solubility Testing Helps Discovery & Development - WuXi AppTec. WuXi AppTec.

- This compound | C8H6FNO4 | CID 13470961 - PubChem. PubChem.

- This compound CAS#: 946126-94-9 - ChemicalBook. ChemicalBook.

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Google Search.

- This compound manufacturers and suppliers in india - ChemicalBook. ChemicalBook.

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. Rheolution.

- This compound CAS#: 946126-94-9 - ChemicalBook. ChemicalBook.

- Methyl 4-fluoro-3-nitrobenzoate, 98% 25 g | Buy Online | Thermo Scientific Chemicals. Fisher Scientific.

Sources

- 1. lookchem.com [lookchem.com]

- 2. This compound CAS#: 946126-94-9 [m.chemicalbook.com]

- 3. This compound CAS#: 946126-94-9 [amp.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Solubility Test | AxisPharm [axispharm.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. This compound | C8H6FNO4 | CID 13470961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Methyl 4-fluoro-3-nitrobenzoate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. This compound manufacturers and suppliers in india [chemicalbook.com]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

An In-Depth Technical Guide to the Safe Handling and Application of Methyl 2-Fluoro-3-nitrobenzoate

Introduction: Understanding the Molecular Landscape

Methyl 2-fluoro-3-nitrobenzoate is a highly functionalized aromatic compound that serves as a critical building block for researchers, particularly in the fields of medicinal chemistry and drug development. Its utility stems from the unique interplay of its three core functional groups: a methyl ester, a fluorine atom, and a nitro group. The electron-withdrawing nature of the nitro group and the fluorine atom significantly influences the reactivity of the aromatic ring, making it a versatile intermediate for the synthesis of complex molecules.[1][2] The fluorine atom, in particular, is a prized feature in modern drug design, often introduced to enhance metabolic stability, binding affinity, and bioavailability of the final drug candidate.[3][4][5]

This guide provides a comprehensive overview of the safety protocols and handling procedures for this compound, grounded in an understanding of its chemical properties and reactivity. It is designed for laboratory professionals who require not just a set of rules, but a deeper insight into the causality behind safe and effective experimental design.

Chapter 1: Hazard Profile and Toxicological Insights

The primary hazards associated with this compound are its potential to cause harm if swallowed, and to induce skin, eye, and respiratory irritation.[6][7] Understanding the basis of this toxicity is key to appreciating the importance of the handling protocols outlined in this guide.

GHS Hazard Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards of chemical products. For this compound, the key hazard statements are summarized below.

| Hazard Class | GHS Hazard Statement | Rationale |

| Acute Toxicity, Oral | H302: Harmful if swallowed[6] | The compound can cause adverse health effects if ingested. |

| Skin Corrosion/Irritation | H315: Causes skin irritation[6][7] | Direct contact can lead to inflammation and redness of the skin. |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation[6][7] | Contact with the eyes can result in significant irritation and potential damage. |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation[6][7] | Inhalation of dust or vapors can irritate the respiratory tract. |

This data is aggregated from multiple sources and represents a consensus on the primary hazards.

The "Why" Behind the Hazards: A Mechanistic Perspective

The irritant properties of this compound can be attributed to its electrophilic nature. The electron-withdrawing effects of the nitro and fluoro groups make the aromatic ring susceptible to nucleophilic attack.[8][9] When in contact with biological tissues, the compound can potentially react with nucleophilic functional groups present in proteins and other biomolecules, leading to cellular disruption and an inflammatory response.

Furthermore, nitroaromatic compounds can undergo metabolic reduction in the body to form reactive intermediates such as nitroso and hydroxylamine derivatives.[6][10][11][12] These intermediates are known to be capable of binding to cellular macromolecules and inducing oxidative stress, which is a plausible mechanism for the observed toxicity.[13] The presence of the fluorine atom can also influence the metabolic fate of the molecule, potentially leading to the formation of toxic metabolites.[14]

Chapter 2: Prudent Laboratory Practices and Personal Protective Equipment (PPE)

A proactive approach to safety is paramount when handling any chemical, and this compound is no exception. The following protocols are designed to minimize exposure and mitigate risk.

Engineering Controls: The First Line of Defense

All manipulations of this compound should be conducted in a well-ventilated laboratory.[7] For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.[15] The fume hood provides a physical barrier and actively removes airborne contaminants from the operator's breathing zone.

Caption: Decision workflow for selecting appropriate engineering controls.

Personal Protective Equipment (PPE): A Non-Negotiable Standard

The appropriate selection and consistent use of PPE are critical for preventing direct contact with this compound.

-

Eye and Face Protection: Chemical safety goggles that conform to EN166 (EU) or NIOSH (US) standards are mandatory.[3] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.

-

Skin Protection:

-

Gloves: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[16] It is crucial to inspect gloves for any signs of degradation or perforation before each use. Proper glove removal technique (without touching the outer surface with bare hands) is essential to prevent cross-contamination.

-

Lab Coat: A flame-resistant lab coat should be worn at all times to protect skin and clothing.

-

-

Respiratory Protection: In instances where engineering controls are insufficient to maintain exposure below permissible limits, or during emergency situations, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[4]

Caption: Essential personal protective equipment for handling the compound.

Chapter 3: Handling, Storage, and Disposal Protocols

Adherence to established protocols for the handling, storage, and disposal of this compound is fundamental to maintaining a safe laboratory environment.

Safe Handling Procedures

-

Avoid all direct contact with the substance.[7]

-

Do not eat, drink, or smoke in the laboratory.[7]

-

Wash hands thoroughly after handling the compound, even if gloves were worn.[4]

-

Avoid the formation of dust and aerosols.[7] If the material is a solid, handle it in a way that minimizes dust generation.

-

Use non-sparking tools, as the compound is combustible.[7]

-

Ensure that an emergency eyewash station and safety shower are readily accessible.

Storage Requirements